![molecular formula C10H13NO2 B14653626 (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate CAS No. 53104-49-7](/img/structure/B14653626.png)
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-Cyanobicyclo[221]hept-2-yl acetate is a bicyclic compound with a unique structure that includes a cyano group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate typically involves the reaction of a bicyclic precursor with acetonitrile oxide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve temperature control to ensure optimal reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile oxide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives of the original compound .
Applications De Recherche Scientifique
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mécanisme D'action
The mechanism of action of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and acetate ester play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: This compound has a similar bicyclic structure but lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate: This compound includes an oxygen atom in the bicyclic ring, which can influence its reactivity and interactions with other molecules.
Uniqueness
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate is unique due to the presence of both a cyano group and an acetate ester in its structure.
Propriétés
Numéro CAS |
53104-49-7 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
[(2R)-2-cyano-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-7(12)13-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5H2,1H3/t8?,9?,10-/m0/s1 |
Clé InChI |
BEAXOSSGCARJON-RTBKNWGFSA-N |
SMILES isomérique |
CC(=O)O[C@@]1(CC2CCC1C2)C#N |
SMILES canonique |
CC(=O)OC1(CC2CCC1C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


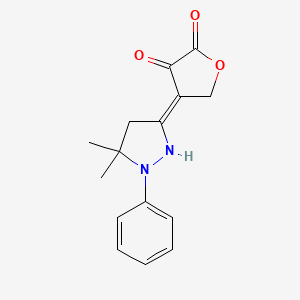
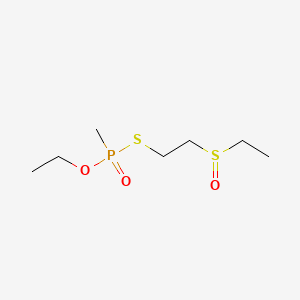
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
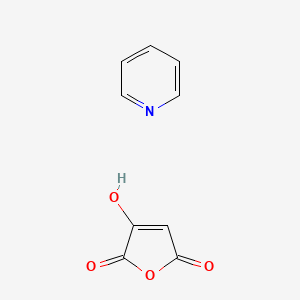
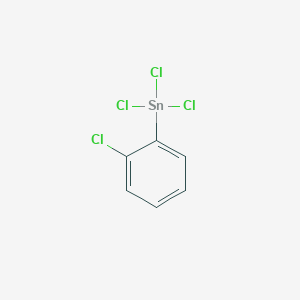
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
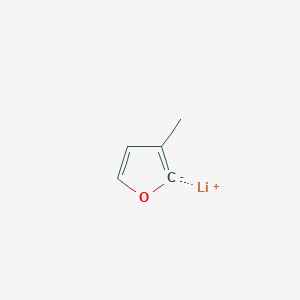

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
